N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide
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Overview
Description
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is a chemical compound with the molecular formula C20H42N2O2. It is also known by other names such as palmitic acid, N-(aminoethyl)ethanolamide, and N-[2-[(2-hydroxyethyl)amino]ethyl]palmitamide . This compound is characterized by its long hydrocarbon chain and functional groups that include an amide and a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide typically involves the reaction of palmitic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene and requires refluxing at a temperature of around 140°C for approximately 4 hours . The reaction can be represented as follows:
Palmitic acid+N-(2-hydroxyethyl)ethylenediamine→this compound+Water
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on lipid metabolism.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide involves its interaction with cell membranes and proteins. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the long hydrocarbon chain facilitates its incorporation into lipid bilayers. This compound can modulate membrane fluidity and influence signaling pathways by interacting with membrane-bound receptors and enzymes .
Comparison with Similar Compounds
N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide: Similar structure but with a longer hydrocarbon chain (C18).
N-(2-hydroxyethyl)ethylenediamine: Lacks the long hydrocarbon chain, making it more hydrophilic.
Uniqueness: N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide is unique due to its specific combination of a long hydrocarbon chain and functional groups that confer both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful as a surfactant and in biological applications where membrane interactions are crucial .
Properties
CAS No. |
25065-63-8 |
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Molecular Formula |
C20H42N2O2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)22-17-16-21-18-19-23/h21,23H,2-19H2,1H3,(H,22,24) |
InChI Key |
YAGLIFQYQDBQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCO |
Origin of Product |
United States |
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